

A Technical Guide to Fluorescent Labeling of Biomolecules with Cy3-PEG3-TCO

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Compound of Interest

Compound Name: Cy3-PEG3-TCO

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Cy3-PEG3-TCO**, a fluorescent labeling reagent, and its application in the covalent modification of biomolecules. It details the underlying bioorthogonal chemistry, presents key quantitative data, and offers detailed experimental protocols for its use in research and development.

Introduction to Cy3-PEG3-TCO Labeling

Cy3-PEG3-TCO is a specialized chemical probe used for attaching the cyanine dye, Cy3, to biomolecules. It consists of three core components:

- **Cy3:** A bright and photostable fluorescent dye with excitation and emission maxima in the visible spectrum, making it suitable for a wide range of fluorescence microscopy and detection applications.^[1]
- **PEG3:** A short, hydrophilic three-unit polyethylene glycol spacer. This linker enhances the aqueous solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule, helping to preserve the latter's biological function.^{[2][3]}
- **TCO (trans-cyclooctene):** A highly strained alkene that serves as a reactive handle. It enables rapid and specific covalent bond formation with a reaction partner, a tetrazine, through a bioorthogonal "click chemistry" reaction.^{[4][5]}

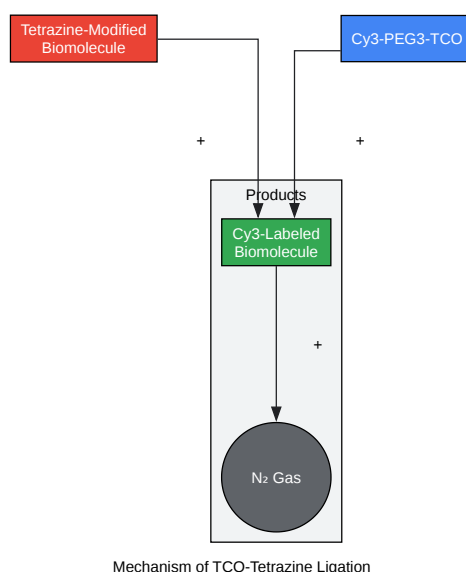
The labeling strategy relies on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group on the Cy3 probe and a tetrazine (Tz) moiety pre-installed on the target biomolecule. This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper. These characteristics make the Tz-TCO ligation an invaluable tool for labeling sensitive biological samples, including applications in live-cell imaging and in vivo studies.

Core Principles: The TCO-Tetrazine Ligation

The conjugation of **Cy3-PEG3-TCO** to a tetrazine-modified biomolecule is a form of bioorthogonal click chemistry. The reaction mechanism is an inverse-electron-demand Diels-Alder cycloaddition, where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N_2) to form a stable dihydropyridazine linkage.

Key Advantages:

- **Exceptional Kinetics:** The TCO-tetrazine reaction is the fastest bioorthogonal reaction currently known, with second-order rate constants that can exceed $800\text{ M}^{-1}\text{s}^{-1}$. This allows for efficient labeling at low, micromolar or even nanomolar concentrations.
- **High Specificity:** The TCO and tetrazine groups are highly selective for each other and do not react with naturally occurring functional groups in biological systems, ensuring clean and specific labeling.
- **Biocompatibility:** The reaction is catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click reactions (CuAAC), making it ideal for live-cell and in vivo applications.
- **Irreversible Reaction:** The release of nitrogen gas drives the reaction to completion, forming a highly stable covalent bond.



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Caption: Inverse-electron demand Diels-Alder cycloaddition of TCO and tetrazine.

Quantitative Data

The performance and characteristics of **Cy3-PEG3-TCO** are defined by the photophysical properties of the Cy3 dye and the kinetic parameters of the TCO-tetrazine reaction.

Table 1: Photophysical and Kinetic Properties

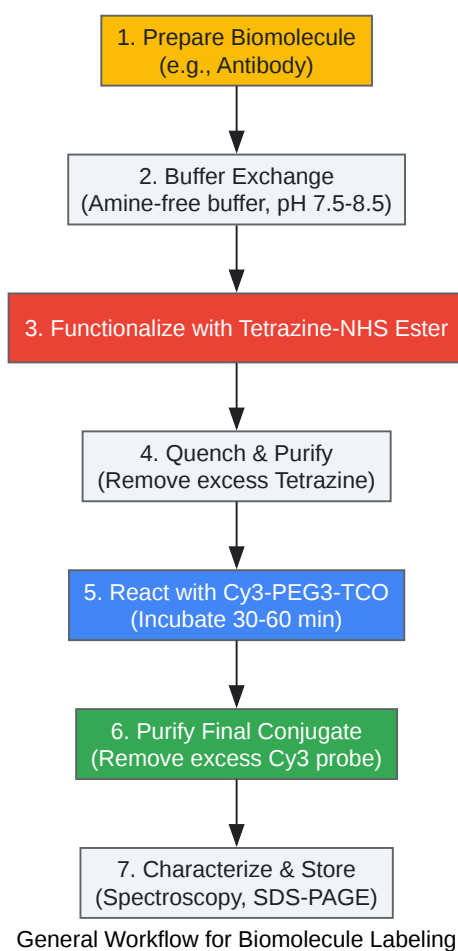
Parameter	Value	Notes
Cy3 Fluorophore Properties		
Excitation Maximum (λ_{ex})	~552 nm	Orange excitation.
Emission Maximum (λ_{em})	~570 nm	Orange emission.
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	At ~550 nm.
Quantum Yield (Φ)	~0.15	Value for Cy3 dye.
TCO-Tetrazine Reaction Properties		
Second-Order Rate Constant (k_2)	$> 800 \text{ M}^{-1}\text{s}^{-1}$	Can reach up to $10^6 \text{ M}^{-1}\text{s}^{-1}$ with highly reactive TCOs.
Reaction Conditions	Physiological pH (6.5-7.5), room temp.	No catalyst required.
Reactivity	TCO reacts specifically with tetrazines.	Bioorthogonal to native functional groups.

Table 2: Reagent Stability and Compatibility

Reagent/Condition	Compatibility/Stability Issue	Recommendation
Cy3-PEG3-TCO Storage	Store at -20°C or -80°C, protected from light and moisture.	Reconstitute in anhydrous DMSO or DMF.
Aqueous Stability of TCO	Stable for weeks at 4°C, pH 7.5.	Avoid long-term storage in aqueous buffers.
Thiols (e.g., DTT)	Thiols can promote the isomerization of reactive trans-cyclooctene to its unreactive cis-isomer, leading to conjugation failure.	If disulfide reduction is needed, remove the reducing agent (e.g., DTT) via a desalting column before adding the TCO reagent.
TCEP	TCEP is a non-thiol reducing agent and is generally more compatible with TCO than DTT.	While preferred over DTT, direct compatibility testing is still advised.
pH	The TCO group is stable over a range of pH values, but the efficiency of modifying a biomolecule with a tetrazine-NHS ester is optimal at pH 7-9.	Maintain pH 7.2-7.5 for the TCO-tetrazine ligation step.

Experimental Protocols

The following section provides a general, two-stage protocol for labeling a protein (e.g., an antibody) with **Cy3-PEG3-TCO**. The first stage involves modifying the protein with a tetrazine group, typically via an NHS ester that reacts with primary amines (lysine residues). The second stage is the bioorthogonal reaction with **Cy3-PEG3-TCO**.



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Caption: Experimental workflow for bioconjugation using **Cy3-PEG3-TCO**.

Stage 1: Preparation of Tetrazine-Modified Antibody

This protocol is adapted for modifying an antibody with a commercially available Tetrazine-NHS ester.

Materials and Reagents:

- Antibody of interest (free of BSA, glycine, or azide).
- Tetrazine-NHS Ester.
- Anhydrous Dimethylsulfoxide (DMSO).

- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Purification: Zeba™ Spin Desalting Columns (or equivalent size-exclusion chromatography system).

Procedure:

- Antibody Preparation: If the antibody buffer contains primary amines (like Tris or glycine), it must be exchanged into the Reaction Buffer. Adjust the antibody concentration to 1-5 mg/mL.
- Prepare Tetrazine-NHS Ester Stock: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes. This step removes any unreacted NHS ester.
- Purification: Remove excess, unreacted tetrazine reagent and quenching buffer using a desalting spin column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).

Stage 2: Reaction with Cy3-PEG3-TCO

Materials and Reagents:

- Purified Tetrazine-modified Antibody (from Stage 1).
- **Cy3-PEG3-TCO.**
- Anhydrous Dimethylsulfoxide (DMSO).

- Reaction Buffer: PBS, pH 7.4 or other amine-free, thiol-free buffer.
- Purification: Size-Exclusion Chromatography (SEC) or desalting columns.

Procedure:

- Prepare **Cy3-PEG3-TCO** Stock: Immediately before use, dissolve the **Cy3-PEG3-TCO** reagent in anhydrous DMSO to create a 1-5 mM stock solution.
- Conjugation Reaction: Add a 1.1- to 5-fold molar excess of the **Cy3-PEG3-TCO** solution to the purified tetrazine-labeled antibody.
- Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (if applicable) or by analytical chromatography.
- Purification: Remove the unreacted **Cy3-PEG3-TCO** from the labeled antibody conjugate using a desalting spin column or SEC.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and ~552 nm for Cy3).
 - Confirm conjugation using SDS-PAGE, where the labeled protein should show fluorescence under an appropriate imager.
 - Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (if compatible with downstream applications) and storing at -20°C or -80°C.

Applications in Research and Drug Development

The speed, specificity, and biocompatibility of the Cy3-TCO and tetrazine ligation have led to its adoption in numerous advanced applications:

- **Live-Cell Imaging:** Enables the specific labeling of cellular targets in their native environment with minimal perturbation.
- **Pretargeted Imaging and Therapy:** In a pretargeting strategy, a tetrazine-modified antibody is first administered and allowed to accumulate at a tumor site. Subsequently, a smaller, fast-clearing TCO-linked imaging agent (like **Cy3-PEG3-TCO**) or therapeutic payload is administered, which rapidly "clicks" to the antibody, enhancing target-to-background signal.
- **Antibody-Drug Conjugates (ADCs):** Provides a robust method for attaching cytotoxic drugs to antibodies for targeted cancer therapy.
- **Prodrug Activation:** The "click-to-release" strategy uses a TCO-caged prodrug that becomes activated and releases its therapeutic agent only after reacting with a tetrazine localized at the target site.
- **Surface Immobilization and Hydrogel Formation:** Used to attach biomolecules to surfaces for diagnostics or to crosslink polymers for creating biocompatible hydrogels.

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